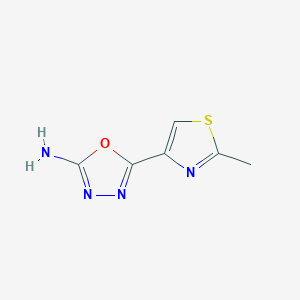
5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C6H6N4OS and its molecular weight is 182.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound this compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C9H6N4O3S |
| Molecular Weight | 250.23 g/mol |
| CAS Number | 1217100-04-3 |
| Structure | Chemical Structure |
The biological activity of this compound primarily stems from its interaction with cellular targets. Research indicates that compounds containing thiazole and oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves:
- Inhibition of DNA Synthesis : Compounds with oxadiazole rings can interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
- Antimicrobial Activity : The presence of thiazole contributes to the compound's ability to disrupt bacterial cell walls and inhibit growth.
- Modulation of Enzymatic Activity : Some derivatives have shown potential in inhibiting specific enzymes linked to cancer progression and microbial resistance.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound and similar compounds:
- Cytotoxicity Assays : The compound has demonstrated significant cytotoxicity against various cancer cell lines such as A431 (human epidermoid carcinoma) and U251 (human glioblastoma) with IC50 values reported in the low micromolar range (less than 10 µM) .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Bacterial Inhibition : In vitro studies indicate that derivatives of oxadiazoles show effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, modifications to the alkyl chain length in related compounds have been correlated with enhanced antitubercular activity .
Structure–Activity Relationship (SAR)
The SAR analysis reveals several key insights into how structural modifications affect biological activity:
- Thiazole Substituents : The methyl group at the 2-position on the thiazole ring significantly enhances cytotoxicity due to increased electron density.
- Oxadiazole Ring Variations : Substituents on the oxadiazole ring can modulate both antimicrobial and anticancer activities; electron-withdrawing groups tend to enhance efficacy .
- Hydrophobic Interactions : Compounds that can engage in hydrophobic interactions with target proteins exhibit improved binding affinity and biological activity .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Anticancer Efficacy : A recent study demonstrated that a derivative of this compound showed enhanced apoptosis in cancer cells via mitochondrial pathway activation .
- Antimicrobial Testing : Another investigation evaluated the compound's efficacy against multidrug-resistant Mycobacterium tuberculosis, revealing promising results with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM for specific derivatives .
Eigenschaften
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-3-8-4(2-12-3)5-9-10-6(7)11-5/h2H,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOVEJPYNOPFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















